molecular formula C8H7N5O2 B11894072 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine

3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine

Cat. No.: B11894072
M. Wt: 205.17 g/mol
InChI Key: JSWDIUNRVOQUJL-UHFFFAOYSA-N
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Description

3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine is a heterocyclic compound featuring a pyridine core substituted with a nitro group at position 3, an amine group at position 2, and a pyrazole ring at position 6. Its molecular formula is C₇H₆N₆O₂, with a molecular weight of 218.17 g/mol. This compound has been explored in medicinal chemistry and materials science due to its versatile structure .

Properties

Molecular Formula

C8H7N5O2

Molecular Weight

205.17 g/mol

IUPAC Name

3-nitro-6-pyrazol-1-ylpyridin-2-amine

InChI

InChI=1S/C8H7N5O2/c9-8-6(13(14)15)2-3-7(11-8)12-5-1-4-10-12/h1-5H,(H2,9,11)

InChI Key

JSWDIUNRVOQUJL-UHFFFAOYSA-N

Canonical SMILES

C1=CN(N=C1)C2=NC(=C(C=C2)[N+](=O)[O-])N

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated using a mixture of concentrated nitric acid and sulfuric acid to introduce the nitro group at the desired position.

    Formation of Pyrazole Ring: The nitrated pyridine is then reacted with hydrazine or its derivatives to form the pyrazole ring. This step often requires a catalyst and is carried out under reflux conditions.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization and chromatography.

Types of Reactions:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Substitution: The hydrogen atoms on the pyrazole ring can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon, sodium borohydride.

    Substitution: Halogenating agents, alkylating agents, and acylating agents.

Major Products:

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of 3-amino-6-(1H-pyrazol-1-yl)pyridin-2-amine.

    Substitution: Various substituted pyrazole derivatives.

Scientific Research Applications

3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine has several applications in scientific research:

    Medicinal Chemistry: It is used as a scaffold for the development of new drugs, particularly those targeting enzymes and receptors in the central nervous system.

    Materials Science: The compound is explored for its potential use in the development of organic semiconductors and other advanced materials.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex heterocyclic compounds.

Mechanism of Action

The mechanism of action of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine depends on its specific application:

    Enzyme Inhibition: In medicinal chemistry, it may act as an inhibitor of specific enzymes by binding to their active sites and preventing substrate access.

    Receptor Modulation: It can modulate receptor activity by binding to receptor sites and altering their conformation and function.

Comparison with Similar Compounds

Structural and Functional Group Analysis

The structural uniqueness of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine lies in its substitution pattern. Below is a comparison with analogous pyridine derivatives:

Compound Name Substituent at Position 6 Molecular Formula Molecular Weight (g/mol) Key Spectral Data (¹H NMR δ, ppm)
3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine Pyrazole C₇H₆N₆O₂ 218.17 Data not explicitly provided in evidence.
3-Nitro-6-(piperidin-1-yl)pyridin-2-amine (24c) Piperidine C₁₀H₁₄N₄O₂ 234.25 1.58 (6H, 3×CH₂), 3.70 (4H, NCH₂), 6.32 (1H, J=9.6 Hz), 8.00 (1H, J=9.6 Hz)
N²,N²-Dimethyl-5-nitropyridine-2,6-diamine (24d) Dimethylamine C₇H₁₀N₄O₂ 182.18 3.12 (6H, 2×CH₃), 6.19 (1H, J=9.5 Hz), 8.03 (1H, J=9.5 Hz)
3-Nitro-6-(2,2,2-trifluoroethoxy)pyridin-2-amine (24e) Trifluoroethoxy C₇H₆F₃N₃O₃ 261.14 5.02 (2H, J=9.0 Hz), 6.28 (1H, J=9.0 Hz), 8.20 (2H, NH₂), 8.36 (1H, J=9.0 Hz)
3-Nitro-6-(p-tolyl)pyridin-2-amine p-Tolyl C₁₂H₁₁N₃O₂ 229.24 Data not explicitly provided

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups : The nitro group at position 3 is common across all compounds, but substituents at position 6 vary. Piperidine (24c) and dimethylamine (24d) are electron-donating, while trifluoroethoxy (24e) and pyrazole are electron-withdrawing. This affects electronic density and reactivity.

Physicochemical Properties

  • Solubility : The pyrazole group in the target compound may enhance solubility in polar solvents compared to 24c (piperidine) or 24e (trifluoroethoxy), which have hydrophobic moieties.
  • Stability : The discontinued status of the target compound contrasts with the commercial availability of derivatives like 3-Nitro-6-(p-tolyl)pyridin-2-amine , suggesting stability issues or synthesis challenges unique to the pyrazole substituent.

Biological Activity

3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine is a pyridine derivative characterized by the presence of both a nitro group and a pyrazole ring. This unique structure contributes to its notable biological activities, particularly in the fields of medicinal chemistry and pharmacology. The compound has been investigated for its potential as an anticancer agent and antimicrobial compound , showcasing a variety of mechanisms that underline its efficacy.

Structural Characteristics

The structural formula of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine can be summarized as follows:

C9H8N4O2\text{C}_9\text{H}_8\text{N}_4\text{O}_2

This compound features:

  • A nitro group at the 3-position.
  • A pyrazole ring at the 6-position of the pyridine structure.

These components are essential for its interaction with biological targets, enhancing its potential therapeutic applications.

Research indicates that the biological activity of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine is mediated through several mechanisms, including:

  • Inhibition of Cell Proliferation : The compound has been shown to inhibit the growth of various cancer cell lines, suggesting its role as a potential anticancer agent.
  • Antimicrobial Activity : Preliminary studies indicate that it may possess antimicrobial properties, making it a candidate for further exploration in infectious disease treatment.
  • Modulation of Biological Pathways : Its ability to interact with multiple biological pathways positions it as a valuable compound in drug development and disease mechanism research.

Anticancer Activity

A variety of studies have examined the anticancer potential of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine. Below is a summary table of significant findings:

Study ReferenceCell Line TestedIC50 (µM)Observations
MCF73.79Significant cytotoxicity observed.
NCI-H46042.30Induced apoptosis in treated cells.
HepG20.74High potency against liver cancer cells.
A54926Growth inhibition noted; potential for lung cancer therapy.

These studies highlight the compound's potential in targeting various types of cancer, with IC50 values indicating effective concentrations for inhibiting cell growth.

Antimicrobial Activity

While specific quantitative data on antimicrobial activity is less prevalent, initial findings suggest that 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine exhibits promising interactions with bacterial and fungal strains, warranting further investigation into its spectrum of activity.

Case Studies

Several case studies illustrate the application and effectiveness of 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine in preclinical settings:

  • Study on Cancer Cell Lines : In a comparative study involving multiple pyrazole derivatives, 3-Nitro-6-(1H-pyrazol-1-yl)pyridin-2-amine was found to outperform several analogs in terms of cytotoxicity against MCF7 and NCI-H460 cell lines, indicating its superior anticancer properties.
  • Mechanistic Insights : Another investigation focused on elucidating the mechanism by which this compound induces apoptosis in cancer cells, revealing that it activates specific signaling pathways associated with programmed cell death.

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